6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol
Overview
Description
6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol, commonly referred to as THFP, is an organic compound that is widely used in scientific research. It is a heterocyclic compound that contains a six-membered ring with a nitrogen atom at the center and a tetrahydrofuran group attached to the ring. THFP has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, chemistry, and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol involves complex reactions and chiral separations, resulting in molecules with significant structural specificity. For instance, the synthesis of related compounds demonstrates the ability to create substances with nearly coplanar pyrimidine and pyrazolyl rings, indicating potential for targeted structural modifications in drug design and molecular engineering (Liu et al., 2009).
Drug Discovery and Development
Compounds structurally similar to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol have been identified as potent inhibitors in the treatment of cognitive disorders. The synthesis and discovery of PF-04447943, a selective brain penetrant PDE9A inhibitor, highlight the therapeutic potential of these molecules. This compound has shown promise in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and confirming the role of similar compounds in targeting cGMP signaling pathways for cognitive enhancement (Verhoest et al., 2012).
Anti-inflammatory and Analgesic Properties
Research into pyrimidine derivatives, including structures related to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol, has led to the discovery of novel anti-inflammatory and analgesic agents. These derivatives have been synthesized and tested for their biological activity, revealing that certain substitutions can significantly enhance their therapeutic effects. The nature of the substituent, particularly chlorophenyl, has been found to play a major role in mediating these activities, offering insights into the design of new anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).
Supramolecular Chemistry and Material Science
The study of heteroaromatic esters and nitriles using mixed lithium-cadmium base for metalation and conversion to dipyridopyrimidinones expands the utility of compounds similar to 6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol in creating materials with potential applications in supramolecular chemistry and as bactericidal agents. This research underscores the versatility of pyrimidine derivatives in forming compounds with significant biological and chemical properties, paving the way for their use in diverse scientific fields (Bentabed-Ababsa et al., 2010).
properties
IUPAC Name |
4-(oxolan-2-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHACXGQQEBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydrofuran-2-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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